1-Phenyl-3-buten-1-ol

Description

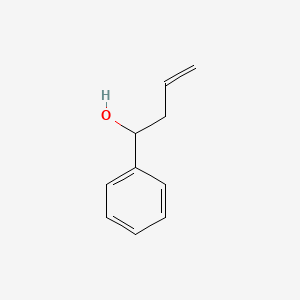

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVZBXSJFAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873266 | |

| Record name | 4-Phenyl-1-buten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-58-3 | |

| Record name | 1-Phenyl-3-buten-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1-buten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-buten-1-ol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a phenyl group, a hydroxyl group, and a terminal double bond, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potentially biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, structural features, synthesis methodologies, and analytical characterization. While its direct biological activity is an area of ongoing investigation, its potential interactions with metabolic enzymes are discussed, highlighting opportunities for future research in drug development.

Chemical Structure and Identification

This compound, also known as α-allylbenzyl alcohol, is an aromatic alcohol with a four-carbon butenol (B1619263) backbone attached to a phenyl ring. The hydroxyl group is located at the benzylic position (C-1), and a vinyl group is at the C-3 and C-4 positions. The presence of a stereocenter at C-1 results in two enantiomers, (R)- and (S)-1-phenyl-3-buten-1-ol.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-phenylbut-3-en-1-ol[1] |

| Synonyms | This compound, 4-Phenyl-1-buten-4-ol, α-allylbenzyl alcohol |

| CAS Number | 936-58-3 (racemic), 77118-87-7 ((S)-enantiomer)[1] |

| Molecular Formula | C₁₀H₁₂O[1] |

| SMILES | C=CCC(C1=CC=CC=C1)O[2] |

| InChI | InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2[2] |

| InChIKey | RGKVZBXSJFAZRE-UHFFFAOYSA-N (racemic)[2] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 148.20 g/mol [1][2] |

| Boiling Point | 234 °C (lit.)[3][4] |

| Melting Point | Not applicable (liquid at room temperature) |

| Density | 0.992 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index (n20/D) | 1.53 (lit.)[3][4] |

| Solubility | Insoluble in water; soluble in organic solvents. |

| logP | 2.19 |

| Polar Surface Area (PSA) | 20.23 Ų |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through various methods, primarily involving the allylation of benzaldehyde (B42025).

Synthesis Methodologies

a) Barbier-Type Reaction: A common and straightforward method involves the reaction of benzaldehyde with an allyl halide (e.g., allyl bromide) in the presence of a metal such as zinc or indium. This reaction can often be carried out in aqueous media, offering a greener alternative to traditional Grignard reactions.

b) Transition Metal-Catalyzed Allylation: A notable method employs the coupling of benzaldehyde with allyl acetate (B1210297) using a synergistic catalytic system of indium iodide and a nickel(0) complex like tetrakis(triphenylphosphine)nickel(0).[5] This reaction typically proceeds at room temperature in solvents such as THF or dichloromethane.[5]

c) Reduction of Propargylic Alcohols: An alternative strategy involves the selective reduction of 1-phenyl-3-butyn-1-ol. This method is particularly useful for synthesizing specific isomers of the allylic alcohol. The challenge lies in the partial reduction of the alkyne to an alkene without further reduction to the corresponding alkane.

d) Enantioselective Synthesis: The preparation of specific enantiomers of this compound can be accomplished through catalytic asymmetric methods, which utilize chiral catalysts to control the stereochemical outcome.

Purification

Purification of this compound is typically achieved by flash column chromatography on silica (B1680970) gel.

General Protocol for Column Chromatography Purification:

-

Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and then adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

-

Loading: The silica gel with the adsorbed product is carefully loaded onto the top of the packed column.

-

Elution: The product is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons, the benzylic proton, and the methylene (B1212753) protons. The benzylic proton (CH-OH) typically appears as a multiplet, and its coupling to the adjacent methylene protons can be observed. The vinyl protons show characteristic splitting patterns for a terminal alkene.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the phenyl ring, the two sp² carbons of the double bond, the carbon bearing the hydroxyl group (C-OH), and the methylene carbon. The C-OH signal is typically found in the range of 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Sharp peaks around 3000-3100 cm⁻¹ due to C-H stretching of the aromatic and vinyl groups.

-

A peak around 1640 cm⁻¹ attributed to the C=C stretching of the alkene.

-

Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching within the aromatic ring.

-

A strong band in the 1000-1200 cm⁻¹ region due to the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z = 148. Common fragmentation patterns include the loss of water ([M-18]⁺), the loss of the allyl group, and the formation of the stable benzylic cation.

Reactivity

The bifunctional nature of this compound allows for a variety of chemical transformations.

-

Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-3-buten-1-one, using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

-

Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. It can also participate in olefin metathesis reactions.

Biological Activity and Drug Development Potential

Currently, there is limited published research on the specific biological activities of this compound. However, its structural features suggest potential interactions with biological systems.

-

Enzyme Interactions: It is speculated that this compound may interact with enzymes such as alcohol dehydrogenases, which are involved in alcohol metabolism.[1] Furthermore, its metabolism may involve cytochrome P450 enzymes.[1]

-

Building Block for Bioactive Molecules: The primary interest in this compound for drug development lies in its role as a versatile chiral precursor for the synthesis of more complex, biologically active molecules.[5] Its dual functionality allows for the introduction of diverse pharmacophores. For instance, it can be used in the synthesis of propafenone (B51707) impurities, a known antiarrhythmic agent.[6]

Conclusion and Future Directions

This compound is a valuable chemical entity with well-defined chemical and physical properties. Its utility as a synthetic intermediate is well-established. While its direct pharmacological profile is yet to be thoroughly investigated, its potential as a chiral building block in the synthesis of complex molecules makes it a compound of significant interest for researchers in organic synthesis and drug discovery. Future research should focus on elucidating any intrinsic biological activities and further exploring its applications in the stereoselective synthesis of novel therapeutic agents.

References

- 1. Buy this compound | 936-58-3 [smolecule.com]

- 2. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved Both images are IR spectrums of | Chegg.com [chegg.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 936-58-3 | Benchchem [benchchem.com]

- 6. This compound | 936-58-3 [chemicalbook.com]

An In-depth Technical Guide to 1-Phenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-3-buten-1-ol, a versatile chiral secondary alcohol. The information presented herein is intended to support research and development activities by providing key data on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

CAS Number: 936-58-3[1][2][3][4][5]

This compound is a chiral molecule that can exist as different stereoisomers. It is characterized by a phenyl group and a hydroxyl group attached to the same carbon, with a terminal double bond in the butenyl chain.[4] This structure makes it a valuable intermediate in organic synthesis.[6]

Synonyms:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [2][3][4][7] |

| Molecular Weight | 148.20 g/mol | [1][2][3][4][7] |

| Boiling Point | 234 °C (lit.) | |

| Density | 0.992 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.53 (lit.) |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Source |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 7.30 (m), 7.23 (m), 5.756 (m), 5.081 (m), 5.057 (m), 4.643 (m), 2.458 (m) | [1] |

| ¹³C NMR | Aromatic and alkene regions overlap. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C=C, and aromatic C-H bonds. | [3][4] |

| Mass Spectrometry (GC-MS) | Key fragmentation patterns can be observed. | [3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound using a Grignard reaction between benzaldehyde (B42025) and allylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve benzaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as the reaction is exothermic.

-

If a precipitate forms, add 1 M HCl to dissolve it.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation. Given the boiling point of 234 °C at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.

-

Alternative Synthesis: Transition Metal-Catalyzed Allylation

An alternative method involves the coupling of benzaldehyde with allyl acetate (B1210297) using a synergistic catalytic system of indium iodide and a nickel(0) complex, such as tetrakis(triphenylphosphine)nickel(0).[6] This reaction is typically performed at room temperature in a solvent like THF or dichloromethane (B109758) and can be completed within an hour.[6]

Visualizations

References

- 1. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved Both images are IR spectrums of | Chegg.com [chegg.com]

- 5. Buy this compound | 936-58-3 [smolecule.com]

- 6. This compound | 936-58-3 | Benchchem [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Profile of 1-Phenyl-3-buten-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1-Phenyl-3-buten-1-ol. The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is critical for its identification, characterization, and application in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.40 | m | - | Ar-H (5H) |

| 5.70 - 5.90 | m | - | -CH=CH₂ (1H) |

| 5.10 - 5.25 | m | - | -CH=CH ₂ (2H) |

| 4.70 | t | 6.4 | -CH (OH)- (1H) |

| 2.45 | t | 6.4 | -CH ₂-CH= (2H) |

| 2.10 | s | - | -OH (1H) |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | Ar-C (quaternary) |

| 134.8 | -C H=CH₂ |

| 128.4 | Ar-C H |

| 127.4 | Ar-C H |

| 125.8 | Ar-C H |

| 118.4 | -CH=C H₂ |

| 73.4 | -C H(OH)- |

| 43.8 | -C H₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3360 | O-H stretch (alcohol) | Broad |

| 3075 | =C-H stretch (alkene) | Medium |

| 3030 | =C-H stretch (aromatic) | Medium |

| 2925 | -C-H stretch (aliphatic) | Medium |

| 1640 | C=C stretch (alkene) | Medium |

| 1495, 1450 | C=C stretch (aromatic) | Strong |

| 1050 | C-O stretch (secondary alcohol) | Strong |

| 915 | =C-H bend (alkene, out-of-plane) | Strong |

| 700, 760 | C-H bend (aromatic, out-of-plane) | Strong |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 148 | 15 | [M]⁺ (Molecular Ion) |

| 130 | 5 | [M - H₂O]⁺ |

| 107 | 100 | [C₇H₇O]⁺ (Benzylic C-C cleavage) |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary based on the instrumentation and experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, and coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, a liquid at room temperature, is typically recorded as a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3] A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is typically fitted with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the fragments is recorded.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-Phenyl-3-buten-1-ol (CAS No: 936-58-3), a versatile chemical intermediate with applications in organic synthesis, pharmaceuticals, and the fragrance industry. The focus of this document is on its boiling point and density, presenting quantitative data, detailed experimental methodologies for their determination, and a workflow visualization to aid in laboratory procedures.

Core Physical Properties

This compound is an aromatic alcohol that exists as a clear, colorless to light yellow liquid at room temperature.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes in a research and development setting.

The key physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values can occur due to differences in experimental conditions and sample purity.[1]

| Physical Property | Value | Conditions |

| Boiling Point | 234 °C | at 1 atm (760 mmHg) (lit.)[2][3][4][5] |

| 228.5 °C | at 1 atm (760 mmHg)[1] | |

| Density | 0.992 g/mL | at 25 °C (lit.)[2][3][5] |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid organic compounds like this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

Setup: Fill the Thiele tube with enough heating oil to cover the upper arm.

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, ensuring the oil level is above the sample. Begin heating the side arm of the Thiele tube gently and continuously.[6] The shape of the tube facilitates uniform heat circulation.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6]

-

Recording: Record the temperature at this point. Also, record the ambient barometric pressure, as boiling point is pressure-dependent.

Density is the mass of a substance per unit of volume (ρ = m/V). A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a precise volume of liquid at a specific temperature, allowing for a highly accurate density measurement.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary hole

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated)

-

Distilled water

Procedure:

-

Determine Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record this mass (m₁).

-

Calibrate Pycnometer Volume: Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath set to 25.0 °C (or the desired temperature). Allow it to equilibrate for 15-20 minutes.

-

Determine Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass (m₂).

-

Calculate Pycnometer Volume: The volume of the pycnometer (V) at the specified temperature can be calculated using the known density of water (ρ_water) at that temperature.

-

V = (m₂ - m₁) / ρ_water

-

-

Determine Mass of Sample-Filled Pycnometer: Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same constant temperature (25.0 °C) in the water bath, dry the exterior, and weigh it. Record this mass (m₃).

-

Calculate Sample Density: The density of the sample (ρ_sample) is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Mass of sample = m₃ - m₁

-

ρ_sample = (m₃ - m₁) / V

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the Thiele tube method, as described in the protocol above.

Caption: Workflow for Boiling Point Determination.

References

Chiral Properties of 1-Phenyl-3-buten-1-ol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Phenyl-3-buten-1-ol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its structure, featuring a stereocenter at the carbinol carbon, a phenyl group, and a vinyl group, allows for diverse chemical modifications, making it a valuable precursor for the asymmetric synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, resolution, and analytical characterization, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Physicochemical and Chiral Properties

This compound, with the chemical formula C₁₀H₁₂O, possesses a single chiral center at the carbon atom bearing the hydroxyl group.[1] This results in the existence of two enantiomers, (R)-1-Phenyl-3-buten-1-ol and (S)-1-Phenyl-3-buten-1-ol. The physical and chiroptical properties of these enantiomers are critical for their application in stereoselective synthesis. While specific rotation values for the pure enantiomers are not widely reported in the literature, it is known that the (R)-enantiomer exhibits a positive optical rotation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2][3][4] |

| Molecular Weight | 148.20 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 234 °C | [5] |

| Density | 0.992 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.53 | [6] |

| Optical Rotation of (R)-enantiomer | Positive (+) | [1] |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically enriched or pure this compound is crucial for its use in asymmetric synthesis. Two primary strategies are employed: enantioselective synthesis from prochiral precursors and kinetic resolution of the racemic mixture.

Enantioselective Synthesis

Catalytic asymmetric synthesis offers a direct route to enantiopure this compound. While specific protocols for this compound are not extensively detailed in readily available literature, methods for analogous chiral secondary alcohols often utilize chiral catalysts to control the stereochemical outcome of the reaction. For instance, the allylation of benzaldehyde (B42025) using a chiral catalyst is a common strategy.

Logical Workflow for Enantioselective Synthesis:

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Asymmetric Epoxidation using Jacobsen's Catalyst (General for Alkenes)

While a specific protocol for the enantioselective synthesis of this compound via this method is not provided, the following general procedure for asymmetric epoxidation using Jacobsen's catalyst illustrates the principles that would be applied.

-

Catalyst Preparation: Jacobsen's catalyst, a manganese-salen complex, is prepared from (R,R)- or (S,S)-1,2-diaminocyclohexane and a substituted salicylaldehyde.[7]

-

Epoxidation Reaction: The alkene (in this case, a precursor that would lead to this compound) is dissolved in a suitable solvent such as dichloromethane.

-

The chiral Jacobsen's catalyst (typically 1-5 mol%) is added to the solution.

-

An oxidant, such as aqueous sodium hypochlorite (B82951) (bleach) buffered with a phosphate (B84403) buffer, is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred vigorously until completion, monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting epoxide is then purified, typically by flash column chromatography. Subsequent chemical steps would be required to convert the epoxide to the desired this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes an enzyme, typically a lipase (B570770), that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Signaling Pathway for Enzymatic Kinetic Resolution:

Caption: Enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol (General)

This protocol is based on established methods for the resolution of similar secondary alcohols and can be adapted for this compound.

-

Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor such as vinyl acetate (2.0-5.0 equivalents).[2][8]

-

Enzyme Addition: Add a lipase, for example, immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435) or lipase from Pseudomonas cepacia, to the reaction mixture (typically 10-50 mg of enzyme per mmol of substrate).[8]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.[2]

-

Termination and Work-up: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the enzyme.

-

Separation and Purification: Remove the solvent under reduced pressure. The remaining unreacted (S)-alcohol and the formed (R)-ester can be separated by column chromatography.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |

| Novozym 435 | Lauric Acid | Toluene | 50 | 2.5 | ~50 | 95% (S-enantiomer)[2][9] |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | 30 | 16 | ~50 | >99% (S-alcohol), >99% (R-acetate)[8] |

Analytical Methods for Chiral Analysis

Accurate determination of the enantiomeric purity of this compound is essential. High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column: A Chiralcel OD-H column (250 x 4.6 mm, 5 µm) is effective for this separation.[1]

-

Mobile Phase: An isocratic mobile phase of hexane and isopropanol (B130326) (98:2 v/v) is used.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10-20 µL.

-

Data Analysis: The retention times for the enantiomers are used for identification, and the peak areas are used to calculate the enantiomeric excess (% ee).

| Enantiomer | Retention Time (min) |

| (R)-1-Phenyl-3-buten-1-ol | 17.5[1] |

| (S)-1-Phenyl-3-buten-1-ol | 20.9[1] |

Chiral Gas Chromatography (GC)

For volatile chiral compounds like this compound, chiral GC offers excellent resolution and sensitivity. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Experimental Protocol: Chiral GC-FID Analysis (General)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsa or Astec CHIRALDEX B-PM).[10]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: An oven temperature program is typically used, for example, starting at 40 °C and ramping to 230 °C.[10]

-

Injector and Detector Temperature: Typically set at 220-250 °C.[10]

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol (B129727) or hexane).

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, most commonly ¹H NMR.

Logical Workflow for NMR Chiral Analysis:

Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent (General)

-

Sample Preparation: A solution of the this compound sample (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

-

Addition of CSA: A chiral solvating agent, such as a gallium-based complex or a derivative of isomannide, is added to the NMR tube (typically in a 1:1 molar ratio with the analyte).[11][12][13]

-

Data Acquisition: A ¹H NMR spectrum is acquired. The presence of the CSA should induce chemical shift differences between the signals of the two enantiomers.

-

Data Analysis: The signals corresponding to each enantiomer are integrated, and the enantiomeric excess is calculated from the ratio of the integrals.

Applications in Drug Development

Chiral secondary alcohols are important intermediates in the synthesis of many pharmaceutical compounds. This compound serves as a precursor in the synthesis of certain drug impurities, which is critical for the quality control and safety assessment of active pharmaceutical ingredients (APIs). For example, it is a building block for an impurity of Propafenone, a class IC antiarrhythmic agent.[14]

Reaction Scheme: Role in Propafenone Impurity Synthesis

Caption: Simplified pathways showing the synthesis of Propafenone and the role of this compound in the formation of a related impurity.

The synthesis of such impurities is vital for their characterization and for the development of analytical methods to detect and quantify them in the final drug product, ensuring its safety and efficacy.

Conclusion

This compound is a key chiral intermediate with significant applications in asymmetric synthesis. The ability to produce this compound in high enantiomeric purity through either enantioselective synthesis or kinetic resolution is paramount for its utility. This guide has provided an in-depth overview of the methods for its preparation and chiral analysis, including detailed experimental considerations for HPLC, GC, and NMR techniques. For researchers and professionals in drug development, a thorough understanding of the chiral properties and analytical methodologies for this compound is essential for the synthesis of complex chiral molecules and for ensuring the quality and safety of pharmaceutical products. Further research into more efficient and scalable enantioselective synthetic routes for this versatile chiral building block is warranted.

References

- 1. Buy this compound | 936-58-3 [smolecule.com]

- 2. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. datapdf.com [datapdf.com]

A Comprehensive Technical Guide to 1-Phenyl-3-buten-1-ol: An Aromatic and Olefinic Building Block in Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-buten-1-ol is a versatile bifunctional molecule incorporating both an aromatic phenyl ring and an olefinic double bond. This unique structural combination makes it a valuable chiral building block in modern organic synthesis. Its significance lies in its role as a homoallylic alcohol, a key precursor for the stereoselective synthesis of complex molecular architectures, including biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this compound, with a particular focus on its utility in drug development. Detailed experimental protocols, comprehensive quantitative data, and visualizations of relevant synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction

This compound, also known as α-allylbenzyl alcohol, is a chiral secondary alcohol with the chemical formula C₁₀H₁₂O.[1] Its structure features a hydroxyl group at the benzylic position and a terminal double bond, classifying it as both an aromatic and an olefinic compound.[1] This dual functionality allows for a wide range of chemical transformations, making it a strategic intermediate in organic synthesis.[2] The presence of a stereocenter at the carbinol carbon further enhances its utility, enabling its use in the asymmetric synthesis of enantiomerically pure compounds.[2] This guide will explore the synthesis, spectroscopic properties, and key applications of this compound, with a focus on its role in the synthesis of the pharmaceutical agents Fenipentol and Butetamate.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly involving the nucleophilic addition of an allyl group to benzaldehyde (B42025). Two prevalent methods are the Grignard reaction and the indium-mediated Barbier-type reaction.

Grignard Reaction

The reaction of benzaldehyde with allylmagnesium bromide, a Grignard reagent, is a classic and effective method for the preparation of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

-

Reaction with Benzaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford pure this compound.[4]

Indium-Mediated Barbier-Type Reaction

An alternative, greener approach involves an indium-mediated Barbier-type reaction, which can be performed in aqueous media, avoiding the need for anhydrous solvents and the pre-formation of an organometallic reagent.[5]

Materials:

-

Indium powder

-

Benzaldehyde

-

Allyl bromide

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, indium powder (1.5 eq) is suspended in THF.

-

Addition of Reagents: Benzaldehyde (1.0 eq) is added to the suspension, followed by the dropwise addition of allyl bromide (1.2 eq) at room temperature.

-

Reaction and Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with 1 M HCl. The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [6] |

| Molecular Weight | 148.20 g/mol | [6] |

| CAS Number | 936-58-3 | [7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 234 °C (lit.) | [7] |

| Density | 0.992 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n²⁰/D) | 1.53 (lit.) | [7] |

| Spectroscopic Data | Key Peaks and Assignments | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 5.70-5.85 (m, 1H, -CH=CH₂), 5.10-5.20 (m, 2H, -CH=CH₂), 4.70 (t, 1H, J=6.4 Hz, -CH(OH)-), 2.45-2.55 (m, 2H, -CH₂-), 2.10 (br s, 1H, -OH) | [9],[10] |

| ¹³C NMR (CDCl₃) | δ (ppm): 143.9 (Ar-C), 134.5 (-CH=CH₂), 128.4 (Ar-CH), 127.5 (Ar-CH), 126.0 (Ar-CH), 118.2 (-CH=CH₂), 73.5 (-CH(OH)-), 43.8 (-CH₂-) | [11],[12] |

| FTIR (neat) | ν (cm⁻¹): 3360 (O-H stretch, broad), 3075 (C-H stretch, aromatic), 3010 (C-H stretch, olefinic), 2920 (C-H stretch, aliphatic), 1640 (C=C stretch, olefinic), 1495, 1450 (C=C stretch, aromatic), 1050 (C-O stretch) | [13],[14] |

| Mass Spectrometry (EI) | m/z (%): 148 (M⁺), 130 (M⁺-H₂O), 107 (M⁺-C₃H₅), 79, 77 (C₆H₅⁺) | [6],[15] |

Applications in Drug Development

This compound serves as a valuable starting material for the synthesis of several pharmaceutical compounds. Its ability to be readily transformed into more complex molecules makes it an attractive building block for drug discovery and development.

Synthesis of Fenipentol

Fenipentol (1-phenyl-1-pentanol) is a choleretic agent that has also been investigated for its neuroprotective and antiepileptic properties.[16] It can be synthesized from this compound via catalytic hydrogenation of the double bond.

Caption: Synthesis of Fenipentol from this compound.

Fenipentol's mechanism of action is believed to involve the modulation of the GABAergic system, specifically as a positive allosteric modulator of GABA-A receptors.[17] This enhances the inhibitory effects of the neurotransmitter GABA, leading to its sedative and anticonvulsant effects. Additionally, it is thought to possess antioxidant properties and may modulate calcium ion flux, contributing to its potential neuroprotective effects.[16]

Caption: Proposed neuroprotective signaling pathways of Fenipentol.

Synthesis of Butetamate

Butetamate is an antitussive (cough suppressant) agent.[18] It can be synthesized from this compound through a multi-step process involving oxidation to the corresponding carboxylic acid followed by esterification.

Caption: Multi-step synthesis of Butetamate from this compound.

Butetamate acts centrally on the cough center in the medulla oblongata to suppress the cough reflex.[1][18] It is a non-opioid antitussive, which makes it a safer alternative to codeine and other opioid-based cough suppressants as it lacks their addictive potential and respiratory depressant effects.[2] Some studies also suggest it may have mild bronchodilatory properties.[18]

Caption: Central mechanism of action of Butetamate on the cough reflex.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and purification of this compound and a general workflow for the preliminary biological evaluation of its derivatives.

Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification.

Workflow for Preliminary Biological Evaluation of Derivatives

Caption: Workflow for the initial biological screening of derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its unique combination of aromatic and olefinic functionalities, coupled with its chirality, provides a powerful platform for the synthesis of complex and biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, with a particular emphasis on its role in the development of pharmaceutical agents like Fenipentol and Butetamate. The detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic and biological pathways are intended to serve as a practical and informative resource for researchers and professionals in the fields of organic synthesis and drug discovery. The continued exploration of the reactivity and applications of this compound and its derivatives holds significant promise for the development of new therapeutic agents and advanced materials.

References

- 1. Butetamate citrate | 13900-12-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Purification [chem.rochester.edu]

- 5. docta.ucm.es [docta.ucm.es]

- 6. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 936-58-3 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound(80735-94-0) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(80735-94-0) IR Spectrum [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. What is the mechanism of Butetamate Citrate? [synapse.patsnap.com]

The Emergence of a Versatile Synthetic Intermediate: A Technical Guide to 1-Phenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core chemical principles of 1-Phenyl-3-buten-1-ol, a significant chiral secondary alcohol. Characterized by a phenyl group and a butenol (B1619263) backbone, this compound has emerged as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures and in the fragrance industry. This document provides a comprehensive overview of its synthesis, key properties, and the experimental protocols for its preparation.

Historical Context and Discovery

This compound rose to prominence as a key synthetic intermediate in the 1980s. Early reports of its synthesis appeared in publications such as Chemistry Letters and the Journal of the American Chemical Society.[1] One of the key early methods for the stereospecific synthesis of related (E)-3-alken-1-ols, including a phenyl-substituted analogue, was detailed by T. Fujisawa and colleagues in a 1982 Chemistry Letters paper. Their work on the ring-opening reaction of 2,3-dihydrofuran (B140613) with organocuprates provided a pathway to these valuable homoallylic alcohols.

The significance of this compound lies in its identity as a homoallylic alcohol. This class of molecules serves as a crucial precursor for the synthesis of more complex structures, including many biologically active natural products. Its dual functionality, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of subsequent chemical modifications.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to light yellow liquid at room temperature.[1] A comprehensive summary of its physical and spectroscopic properties is presented below for easy reference.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Boiling Point | 234 °C (lit.) | |

| Density | 0.992 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.53 (lit.) | |

| CAS Number | 936-58-3 | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Aromatic protons |

| 5.70-5.90 | m | 1H | -CH=CH₂ |

| 5.10-5.25 | m | 2H | -CH=CH₂ |

| 4.70 | t | 1H | -CH(OH)- |

| 2.45-2.60 | m | 2H | -CH₂-CH= |

| 2.00 | br s | 1H | -OH |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 144.5 | Aromatic C (quaternary) |

| 134.5 | -CH =CH₂ |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 118.0 | -CH=CH₂ |

| 73.5 | -CH (OH)- |

| 44.0 | -CH₂ -CH= |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 148. Key fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the hydroxyl group.

| m/z | Interpretation |

| 148 | [M]⁺ |

| 130 | [M - H₂O]⁺ |

| 107 | [C₈H₇O]⁺ or [C₆H₅CHOH]⁺ |

| 77 | [C₆H₅]⁺ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3360 (broad) | O-H stretch (alcohol) |

| 3075, 3030 | =C-H stretch (aromatic and vinyl) |

| 2920, 2850 | -C-H stretch (aliphatic) |

| 1640 | C=C stretch (vinyl) |

| 1495, 1450 | C=C stretch (aromatic ring) |

| 1050 | C-O stretch (secondary alcohol) |

| 915 | =C-H bend (vinyl out-of-plane) |

Experimental Protocols: Synthesis via Grignard Reaction

The Grignard reaction is a classic and reliable method for the synthesis of this compound. This involves the reaction of an allyl Grignard reagent with benzaldehyde (B42025).

Materials and Reagents

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

Step 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to the flask.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzaldehyde

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthetic Pathway Diagram

The following diagram illustrates the Grignard reaction for the synthesis of this compound.

References

Unveiling 1-Phenyl-3-buten-1-ol: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-buten-1-ol, a chiral aromatic alcohol, has garnered interest in synthetic chemistry as a versatile building block. While its chemical synthesis is well-documented, its natural origins have remained less explored. This technical guide consolidates the current knowledge on the natural occurrence of this compound, with a primary focus on its isolation from microbial sources. Detailed experimental protocols for the cultivation of the producing organism, extraction, and purification of the target compound are provided, alongside a summary of the quantitative data available. This document aims to serve as a comprehensive resource for researchers interested in the natural sourcing and biotechnological production of this valuable chemical entity.

Natural Occurrence

Initial broad searches for the natural occurrence of this compound in plant and animal kingdoms have not yielded significant results. However, evidence from natural product databases points towards a microbial origin for this compound. Specifically, this compound has been identified as a secondary metabolite produced by bacteria of the genus Streptomyces.

The Natural Product Activity and Species Source (NPASS) database, a comprehensive resource for natural products, lists this compound and attributes its origin to a Streptomyces species. While the specific strain has not been publicly disclosed in the available literature, this identification provides a crucial starting point for its natural sourcing and biotechnological production. Streptomyces are well-known producers of a vast array of secondary metabolites with diverse biological activities, making them a plausible source for this aromatic alcohol. A related compound, 4-phenyl-3-butenoic acid, has been isolated from Streptomyces koyangensis, further suggesting the capability of this genus to synthesize phenyl-substituted butene derivatives[1][2].

Isolation from Streptomyces sp.

The isolation of this compound from a Streptomyces fermentation broth involves a multi-step process encompassing cultivation of the microorganism, extraction of the secondary metabolites, and chromatographic purification of the target compound. The following sections provide a generalized yet detailed experimental protocol based on established methods for isolating secondary metabolites from Streptomyces.

Fermentation Protocol

A generalized workflow for the fermentation of Streptomyces to produce secondary metabolites is depicted below.

2.1.1. Media and Culture Conditions:

-

Seed Culture: A loopful of Streptomyces spores is used to inoculate a seed medium, such as Tryptic Soy Broth (TSB). The culture is incubated at 28°C with shaking at 200 rpm for 2-3 days to obtain a vegetative inoculum.

-

Production Culture: The seed culture is then used to inoculate a production medium, for instance, International Streptomyces Project Medium 2 (ISP2), at a 5-10% (v/v) ratio. The production culture is incubated for 7-10 days under the same temperature and agitation conditions.

2.1.2. Harvesting:

After the incubation period, the fermentation broth is harvested. The mycelial mass is separated from the supernatant by centrifugation or filtration. Both the mycelial mass and the supernatant should be processed for the extraction of secondary metabolites, as the target compound could be intracellular, extracellular, or distributed in both phases.

Extraction and Purification Protocol

The extraction and purification process aims to isolate this compound from the complex mixture of metabolites in the fermentation broth.

References

In-Depth Technical Guide: Toxicological and Safety Data for 1-Phenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 1-Phenyl-3-buten-1-ol (CAS No. 936-58-3). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 234 °C |

| Flash Point | 102.8 °C (closed cup) |

| Relative Density | 0.992 g/cm³ at 25 °C |

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data available for this compound.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 2,000 - 4,000 mg/kg | Harmful if swallowed (Acute Toxicity, Category 4)[1] |

Table 2.2: Irritation and Sensitization

| Endpoint | Result | Classification |

| Skin Irritation | Causes skin irritation | Skin Irritant (Category 2)[2] |

| Eye Irritation | Causes serious eye irritation | Eye Irritant (Category 2A)[2] |

| Respiratory Irritation | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3)[2] |

| Skin Sensitization | May cause an allergic skin reaction | Skin Sensitizer (Category 1)[2] |

Table 2.3: Genotoxicity and Carcinogenicity

| Endpoint | Result |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | Not classified as a carcinogen by IARC[3] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below. These are based on standardized OECD guidelines, as specific study protocols for this compound are not publicly available.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance when administered orally.

-

Test Animals: Typically, female rats are used. A sighting study is performed to determine the appropriate starting dose.

-

Procedure: Animals are fasted prior to dosing. The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on the sighting study. Depending on the outcome (toxicity or mortality), further groups may be dosed at higher or lower fixed doses.

-

Observation: Animals are observed for a minimum of 14 days. Daily detailed observations for signs of toxicity and measurements of body weight are recorded.

-

Endpoint: The study provides information on the hazardous properties of the substance and allows for its classification for acute toxicity.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is shaved. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation potential.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.

-

Endpoint: The nature, severity, and reversibility of the ocular lesions are evaluated to classify the substance's eye irritation potential.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization.

-

Test Animals: Mice are used for this assay.

-

Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

-

Mechanism: The principle of the LLNA is that sensitizers induce a primary proliferation of lymphocytes in the lymph node draining the site of application. This proliferation is proportional to the dose and the potency of the allergen.

-

Endpoint: The proliferation of lymphocytes in the auricular lymph node is measured, typically by the incorporation of tritiated thymidine. A stimulation index of three or greater is considered a positive result.

Diagrams and Visualizations

Experimental Workflow for Acute Oral Toxicity (Fixed Dose Procedure)

Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

Proposed Metabolic Pathway for this compound

Research suggests that this compound may be metabolized by alcohol dehydrogenases and cytochrome P450 enzymes. The following diagram illustrates a plausible metabolic pathway.

Caption: Proposed metabolic pathway of this compound.

Conclusion

The available data indicates that this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract. It is also classified as a skin sensitizer. No data is currently available on its genotoxic potential, and it is not classified as a carcinogen by IARC. The provided experimental protocols are based on standard OECD guidelines and represent the likely methodologies used to derive the existing toxicological classifications. Further research would be beneficial to fill the existing data gaps, particularly concerning genotoxicity and to elucidate the specific metabolic pathways and products.

References

Thermodynamic Properties of 1-Phenyl-3-buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Phenyl-3-buten-1-ol (CAS No: 936-58-3), a secondary aromatic alcohol. Due to a scarcity of direct experimental thermodynamic data in peer-reviewed literature, this document combines reported physical properties with estimated thermodynamic values derived from the reliable Joback group contribution method. Detailed experimental protocols for key thermodynamic measurements are also provided to facilitate further research and validation.

Compound Identification and Physical Properties

This compound is an aromatic alcohol featuring a phenyl group and a terminal double bond.[1] This bifunctional structure makes it a relevant intermediate in organic synthesis.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-phenylbut-3-en-1-ol | [3] |

| Synonyms | α-allylbenzyl alcohol, 4-Phenyl-1-buten-4-ol | [3] |

| CAS Number | 936-58-3 | [3] |

| Molecular Formula | C₁₀H₁₂O | [3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 228.5 - 234 °C (at 760 mmHg) | [1] |

| Density | 0.992 - 1.0 g/cm³ (at 25 °C) | [1] |

| Flash Point | 102.8 - 105.6 °C | |

| Refractive Index (n20/D) | 1.53 | [1] |

Estimated Thermodynamic Properties

The thermodynamic properties presented in this section have been estimated using the Joback group contribution method. This method predicts properties based on the summation of contributions from individual functional groups within the molecule. For this compound, the molecule was deconstructed into the following Joback groups:

-

5x =CH- (aromatic)

-

1x >C- (aromatic)

-

1x -OH (alcohol)

-

1x -CH₂-

-

1x =CH-

-

1x =CH₂

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

| Thermodynamic Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔH⁰f | -18.55 | kJ/mol |

| Standard Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔG⁰f | 93.33 | kJ/mol |

| Enthalpy of Vaporization (at Normal Boiling Point) | ΔHvap | 49.98 | kJ/mol |

| Enthalpy of Fusion | ΔHfus | 16.51 | kJ/mol |

| Critical Temperature | Tc | 682.35 | K |

| Critical Pressure | Pc | 35.38 | bar |

| Critical Volume | Vc | 508.00 | cm³/mol |

| Freezing Point | Tf | 269.83 | K |

Note: These values are theoretical estimations and should be confirmed by experimental measurement.

One literature source reports an estimated enthalpy of vaporization of 63.59 kJ/mol, also based on Joback group contribution calculations, which differs from the value calculated here.[3] This highlights the variability in estimations and underscores the need for experimental validation.

Table 3: Estimated Ideal Gas Heat Capacity (Cp) at Different Temperatures (Joback Method)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 298.15 | 213.67 |

| 400.00 | 269.45 |

| 500.00 | 319.49 |

| 600.00 | 363.07 |

| 700.00 | 399.93 |

| 800.00 | 429.97 |

Experimental Protocols

To facilitate the experimental determination of the thermodynamic properties of this compound, the following detailed protocols for standard methodologies are provided.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for determining the standard enthalpy of combustion (ΔH⁰c) using a constant-volume bomb calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.8 - 1.0 g of this compound into a sample crucible.

-

Cut a 10 cm length of nichrome or iron fuse wire, weigh it accurately, and position it between the bomb's electrodes so that it is in firm contact with the liquid sample. A cotton thread may be used to assist in ignition.

-

-

Bomb Assembly:

-

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all water produced during combustion is in the liquid state.

-

Carefully seal the bomb, ensuring all connections are tight.

-

Purge the bomb with pure oxygen for approximately 1 minute to remove all nitrogen, then charge it with oxygen to a pressure of 25-30 atm.

-

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the bucket, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.

-

-

Measurement:

-

Allow the system to equilibrate for 5-10 minutes while stirring continuously.

-

Record the water temperature at regular intervals (e.g., every 30 seconds) for at least 5 minutes to establish a stable initial temperature baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Continue to record the temperature at 30-second intervals as it rises, and for at least 10 minutes after the maximum temperature has been reached to establish a final temperature baseline.

-

-

Post-Measurement Analysis:

-

Carefully release the pressure from the bomb.

-

Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the mass that was combusted.

-

Rinse the internal components of the bomb with deionized water and collect the washings. Titrate these washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.

-

-

Calculations:

-

Correct the observed temperature rise by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

Calculate the total heat released (q_total) using the heat capacity of the calorimeter (C_cal), which must be determined separately by combusting a standard substance like benzoic acid.

-

Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid from q_total to find the heat of combustion of the sample (q_comb).

-

Calculate the standard enthalpy of combustion (ΔH⁰c) per mole of this compound.

-

Determination of Liquid Heat Capacity via Differential Scanning Calorimetry (DSC)

This protocol describes the "sapphire method" (a variation of ASTM E1269) for determining the specific heat capacity (Cp) of liquid this compound.

Methodology:

-

Instrument Calibration:

-

Perform temperature and heat flow calibrations on the DSC instrument using certified standards (e.g., indium, zinc) according to the manufacturer's instructions.

-

-

Experimental Runs: Three separate runs are required:

-

Run 1 (Baseline): Place an empty, hermetically sealed aluminum pan and an empty lid in the sample position and an identical empty pan and lid in the reference position. Perform a temperature scan across the desired range (e.g., 25°C to 150°C) at a constant heating rate (e.g., 10-20 K/min).

-

Run 2 (Sapphire Standard): Place a precisely weighed sapphire standard (a material with a well-known Cp) in the sample pan and run the exact same temperature program as the baseline run.

-

Run 3 (Sample): Accurately weigh 10-20 mg of this compound into a clean aluminum pan and hermetically seal it. Run the exact same temperature program as the baseline and sapphire runs.

-

-

Data Analysis:

-